Ethynyl Estradiol Diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

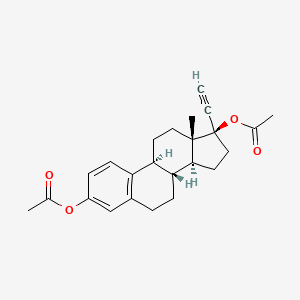

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,7,9,14,20-22H,6,8,10-13H2,2-4H3/t20-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWZWQYTKPEDAK-DJCPXJLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethynyl Estradiol Diacetate from Estrone

This guide provides a comprehensive technical overview for the synthesis of ethynyl estradiol diacetate, a significant steroidal compound, commencing from the precursor estrone. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthetic pathway, including the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Introduction

Ethynyl estradiol and its derivatives are fundamental components in various pharmaceutical applications, most notably in hormonal contraceptives.[1] The synthesis of this compound from estrone involves a two-step process: the stereoselective ethynylation of the C17 ketone of estrone to introduce the crucial ethynyl group, followed by the diacetylation of the hydroxyl groups at C3 and C17. This guide will delve into the intricacies of each of these transformations, providing a robust framework for their successful execution in a laboratory setting.

Synthetic Strategy Overview

The conversion of estrone to this compound is a sequential process that first modifies the D-ring of the steroid and then functionalizes the hydroxyl groups on both the A and D rings. The overall transformation is depicted below.

Figure 1: Overall synthetic workflow from Estrone to this compound.

Part 1: Ethynylation of Estrone to Ethynyl Estradiol

The introduction of the ethynyl group at the C17 position of estrone is the cornerstone of this synthesis. This reaction proceeds via the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of the ketone on the D-ring.

Chemical Principles and Mechanistic Insights

The ethynylation of a ketone is a classic carbon-carbon bond-forming reaction. In this specific case, the stereochemistry at C17 is of paramount importance. The attack of the acetylide nucleophile on the C17 ketone of estrone preferentially occurs from the less sterically hindered α-face, leading to the desired 17α-ethynyl-17β-hydroxy configuration.

Several methods exist for generating the acetylide nucleophile. A common and effective approach involves the use of potassium acetylide, which can be prepared in situ from the reaction of potassium hydroxide with acetylene gas.[2] This method is advantageous due to its cost-effectiveness and the high reactivity of the generated potassium acetylide.[2]

An alternative strategy involves the use of a protecting group for the C3 phenolic hydroxyl group of estrone prior to ethynylation.[3] This is to prevent the acidic proton of the hydroxyl group from quenching the highly basic acetylide anion. However, direct ethynylation without protection of the C3 hydroxyl group is also feasible and is described in the detailed protocol below, which is adapted from a patented high-purity synthesis method.[2]

Experimental Protocol: High-Purity Ethynyl Estradiol Synthesis

This protocol is adapted from a method designed for high-yield and high-purity ethynyl estradiol.[2]

Step 1a: Preparation of Potassium Acetylide

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a thermometer, add 250 g of potassium hydroxide powder (with a water content of approximately 12%).

-

Displace the air in the flask with an inert gas, such as nitrogen or argon, and then introduce acetylene gas at normal pressure.

-

Commence stirring and gentle heating. The absorption of acetylene will begin at around 40 °C.

-

Continue the reaction until approximately 24 L of acetylene has been absorbed, at which point the temperature should reach about 85 °C.

-

Cease heating and allow the mixture to cool to room temperature with continued stirring.

-

The resulting product is a crude mixture of potassium acetylide and potassium hydroxide, which should be sealed and stored for immediate use in the next step.

Step 1b: Ethynylation of Estrone

-

In a separate three-necked reaction flask, add 80 g of the crude potassium acetylide mixture and 110 mL of tetrahydrofuran (THF).

-

Stir the suspension and bubble acetylene gas through the mixture to displace any air.

-

Maintain the reaction temperature between 0 and 10 °C.

-

In a separate vessel, prepare a solution of 10 g of estrone and 0.15 mL of acetone in 650 mL of THF.

-

Slowly add the estrone solution to the potassium acetylide suspension via a dropping funnel over a period of time, ensuring the temperature remains within the specified range.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Upon completion of the reaction, slowly add 80 mL of water to the reaction mixture. Stir until the potassium hydroxide is fully dissolved, which will result in the formation of two layers.

-

Separate the lower aqueous layer and extract it twice with THF.

-

Combine the organic layers and acidify to a pH of 1-2 with dilute hydrochloric acid.

-

Remove the THF under reduced pressure, which will cause the product to precipitate as a solid.

-

Cool the mixture and collect the solid by filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Dry the solid in an oven. For further purification, the crude product can be recrystallized from methanol with activated carbon for decolorization to yield high-purity ethynyl estradiol.

| Reagent/Parameter | Step 1a: Potassium Acetylide Prep. | Step 1b: Ethynylation |

| Key Reagents | Potassium hydroxide, Acetylene gas | Estrone, Potassium acetylide, THF, Acetone |

| Solvent | None | Tetrahydrofuran (THF) |

| Temperature | 40-85 °C | 0-10 °C |

| Reaction Time | Until acetylene uptake ceases | ~30 minutes post-addition |

| Work-up | Cooling and storage | Aqueous work-up, acidification, filtration |

| Purification | None | Recrystallization from methanol |

Table 1: Summary of reagents and conditions for the ethynylation of estrone.

Part 2: Diacetylation of Ethynyl Estradiol

The final step in the synthesis is the conversion of ethynyl estradiol to this compound. This is achieved through the esterification of both the C3 phenolic hydroxyl group and the C17 tertiary hydroxyl group.

Chemical Principles and Mechanistic Insights

Acetylation is a standard functional group transformation in organic synthesis. The reaction typically involves an acetylating agent, such as acetic anhydride or acetyl chloride, and a base catalyst. The base, often a tertiary amine like pyridine or triethylamine, serves to activate the hydroxyl groups by deprotonation, making them more nucleophilic. It also neutralizes the acidic byproduct of the reaction (acetic acid or hydrochloric acid).

The C3 phenolic hydroxyl group is more acidic and generally more reactive than the C17 tertiary hydroxyl group. However, with sufficient heating and an excess of the acetylating agent, both hydroxyl groups can be readily acetylated to form the diacetate product.

Experimental Protocol: Synthesis of this compound

The following is a general and robust protocol for the diacetylation of steroidal alcohols, which is applicable to ethynyl estradiol.

-

In a round-bottom flask, dissolve ethynyl estradiol in a suitable solvent, such as pyridine or a mixture of toluene and pyridine.

-

Add an excess of acetic anhydride to the solution. A typical molar excess would be 2-5 equivalents per hydroxyl group.

-

Optionally, a catalytic amount of a more potent acylation catalyst, such as 4-dimethylaminopyridine (DMAP), can be added to accelerate the reaction, particularly for the less reactive C17 hydroxyl group.

-

Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

-

Quench the excess acetic anhydride by the slow addition of water or methanol.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the pyridine, followed by a saturated sodium bicarbonate solution to remove any remaining acetic acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield the pure diacetate.

| Reagent/Parameter | Diacetylation |

| Key Reagents | Ethynyl Estradiol, Acetic Anhydride |

| Catalyst/Base | Pyridine, DMAP (optional) |

| Solvent | Pyridine or Toluene/Pyridine |

| Temperature | 50-100 °C |

| Reaction Time | Monitored by TLC |

| Work-up | Quenching, extraction, and washing |

| Purification | Recrystallization |

Table 2: Summary of reagents and conditions for the diacetylation of ethynyl estradiol.

Characterization and Quality Control

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A method using UV detection at 210 nm and 280 nm has been described for the analysis of related compounds.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the two acetate groups and the ethynyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyls and the alkyne C-H bond.

Conclusion

The synthesis of this compound from estrone is a well-defined and achievable process for researchers with a solid foundation in organic synthesis. The key transformations, ethynylation and diacetylation, rely on fundamental and robust chemical reactions. By carefully controlling the reaction conditions and employing appropriate purification techniques, high-purity this compound can be reliably produced for further research and development in the pharmaceutical field.

Figure 2: Chemical structures of key compounds in the synthesis.

References

-

Using protecting groups, show how estrone can be converted to ethynylestradiol, a widely used oral contraceptive. | Homework.Study.com. Available at: [Link]

-

This compound | CAS 13258-68-9 - Veeprho. Available at: [Link]

-

Helton, E. D., & Goldzieher, J. W. (1977). Metabolism of ethynyl estrogens. Journal of Toxicology and Environmental Health, 3(1-2), 231–241. Available at: [Link]

- EP2390260A2 - Ester derivative of ethinyl estradiol - Google Patents.

-

Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC - NIH. Available at: [Link]

-

Kanojia, R. M., Allen, G. O., Killinger, J. M., & McGuire, J. L. (1979). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of Medicinal Chemistry, 22(12), 1538–1541. Available at: [Link]

-

What is the mechanism of Ethinyl Estradiol? - Patsnap Synapse. Available at: [Link]

-

ChemInform Abstract: New Synthesis of Estradiol from Androsta-1,4-diene-3,17-dione. Available at: [Link]

-

Synthesis of 17α -ethynylestradiol-6, 7-3H and 17α-ethynylestradiol-6,7-3H, 3-cyclopentyl-1-14C ether | Semantic Scholar. Available at: [Link]

- CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents.

-

USP Monographs: Ethynodiol Diacetate and Ethinyl Estradiol Tablets - USP29-NF24. Available at: [Link]

-

Formation of Ethinyl Estradiol in Women during Treatment with Norethindrone Acetate. Available at: [Link]

-

Ethinyl Estradiol and Ethynodiol Diacetate (Professional Patient Advice) - Drugs.com. Available at: [Link]

-

A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - NIH. Available at: [Link]

-

Ethynodiol Diacetate and Ethinyl Estradiol Tablets. Available at: [Link]

-

Etynodiol Diacetate Overview and Synthesis | PDF | Organic Chemistry - Scribd. Available at: [Link]

-

An LC Method for the Separation and Determination of Ethynodiol Diacetate and Ethinyl Estradiol in Tablets | Pharmaceutical Technology. Available at: [Link]

-

Ethinyl Estradiol Tablets - USP-NF. Available at: [Link]

-

Ethinylestradiol - Wikipedia. Available at: [Link]

-

Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed. Available at: [Link]

Sources

- 1. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 2. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]

- 3. homework.study.com [homework.study.com]

- 4. This compound (13258-68-9) for sale [vulcanchem.com]

- 5. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethynyl Estradiol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethynyl estradiol diacetate is a synthetic steroidal estrogen, a derivative of the potent and widely used ethinyl estradiol. The addition of two acetate groups significantly modifies its physicochemical properties, influencing its solubility, stability, and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering insights into its molecular structure, solubility, spectral properties, and analytical methodologies. Understanding these fundamental properties is paramount for researchers and professionals involved in the development, formulation, and analysis of pharmaceuticals containing this active ingredient. This document moves beyond a simple listing of data points to explain the causality behind these properties and their implications in a laboratory and clinical context.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any active pharmaceutical ingredient is to establish its molecular identity. This compound is systematically named 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, 3,17-diacetate.[1] Its structure is built upon the core steroid nucleus of estradiol, with two key modifications: an ethynyl group at the C-17 position and acetate esters at both the C-3 and C-17 hydroxyl positions.

Chemical Structure

The molecular structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Core Physicochemical Data

A summary of the fundamental physicochemical properties of this compound is presented below. For comparative purposes, data for the parent compound, ethinyl estradiol, is also included where available.

| Property | This compound | Ethinyl Estradiol |

| Chemical Name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, 3,17-diacetate[1] | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol |

| Molecular Formula | C24H28O4[1][2][3] | C20H24O2[4] |

| Molecular Weight | 380.48 g/mol [1][2][3] | 296.4 g/mol [4] |

| Physical State | Off-white solid, Crystalline powder[1] | Fine, white to creamy white crystalline powder |

| Melting Point | Data not available | 141-146 °C or 180-186 °C (polymorphic forms) |

| Aqueous Solubility | Practically insoluble[1] | Sparingly soluble (approx. 0.125 mg/mL in 1:7 ethanol:PBS pH 7.2)[4] |

| Organic Solvents | Soluble in Dichloromethane, Ethyl Acetate, and Methanol[2] | Soluble in ethanol (~30 mg/mL), DMSO (~20 mg/mL), and DMF (~20 mg/mL)[4] |

| pKa | Data not available | ~10.4 (experimentally determined based on solubility)[5] |

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient is a critical factor that directly impacts its dissolution rate and subsequent bioavailability. This compound is characterized by its lipophilic nature, rendering it practically insoluble in aqueous media.[1]

Aqueous and Organic Solubility

The insolubility in water has significant implications for formulation strategies. To enhance its bioavailability for oral administration, formulation techniques such as micronization or the development of amorphous solid dispersions may be employed.

The Influence of pKa

The acid dissociation constant (pKa) is a measure of the tendency of a molecule to donate a proton. For ethynyl estradiol, the phenolic hydroxyl group at C-3 is weakly acidic, with a pKa of approximately 10.4.[5] In this compound, this hydroxyl group is esterified to an acetate group, which effectively eliminates its acidic proton. Consequently, this compound does not have a readily ionizable group within the physiological pH range and its solubility is not significantly influenced by pH changes in the gastrointestinal tract.

Spectral Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of pharmaceutical compounds. While a comprehensive set of publicly available spectra specifically for this compound is limited, data for the parent compound, ethinyl estradiol, provides a strong basis for understanding the expected spectral features. Commercial suppliers of this compound reference standards often provide detailed characterization data, including 1H-NMR, Mass Spectrometry, and IR spectra upon request.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the steroidal backbone, the ethynyl proton, and the two acetate groups. The protons of the acetate methyl groups would likely appear as sharp singlets in the upfield region. The ethynyl proton would resonate as a singlet at a characteristic downfield shift. The aromatic protons on the A-ring and the numerous aliphatic protons of the steroid core would produce a complex pattern of signals.

¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbons of the acetate groups, the two carbons of the ethynyl group, the aromatic carbons of the A-ring, and the aliphatic carbons of the steroid skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C=O stretching: Strong absorption bands corresponding to the carbonyl groups of the two acetate esters.

-

C≡C stretching: A sharp, weaker absorption band for the ethynyl group.

-

C-O stretching: Bands associated with the C-O bonds of the ester linkages.

-

C-H stretching: Signals for the aromatic and aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak corresponding to its molecular weight (380.48 g/mol ) would be expected. The fragmentation pattern would likely involve the loss of the acetate groups and fragmentation of the steroid ring system.

Analytical Methodologies for Quantification and Characterization

Robust analytical methods are essential for quality control, stability testing, and pharmacokinetic studies of this compound. High-performance liquid chromatography (HPLC) is the most commonly employed technique for its analysis, often in combination with ultraviolet (UV) or mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the simultaneous determination of ethinyl estradiol and a progestin, such as ethynodiol diacetate, in oral contraceptive tablets.[6] A typical reversed-phase HPLC method would involve:

-

Stationary Phase: A C18 or similar non-polar column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance.

A Representative HPLC Protocol for the Analysis of Ethynodiol Diacetate and Ethinyl Estradiol Tablets: [7][8]

-

Mobile Phase Preparation: Prepare a filtered and degassed mixture of methanol, acetonitrile, and water (e.g., in a 3:7:10 ratio).

-

Standard Solution Preparation: Accurately weigh and dissolve USP Ethynodiol Diacetate RS and USP Ethinyl Estradiol RS in the mobile phase to obtain a solution of known concentration.

-

Sample Preparation: Finely powder a number of tablets and dissolve in the mobile phase to achieve a target concentration. The solution may require sonication to ensure complete dissolution, followed by filtration.

-

Chromatographic Conditions:

-

Column: 4.6-mm × 25-cm; packing L10.

-

Detector: UV at 210 nm.

-

Flow Rate: 2 mL/min.

-

Injection Volume: 50 µL.

-

-

System Suitability: Inject the standard solution and verify system suitability parameters such as column efficiency, tailing factor, and relative standard deviation for replicate injections.

-

Analysis: Inject the sample solution and compare the peak retention times and areas with those of the standard solution to identify and quantify the analytes.

Caption: A generalized workflow for the HPLC analysis of this compound in a tablet formulation.

Advanced Analytical Techniques

For the determination of very low concentrations of ethinyl estradiol (and by extension, its derivatives) in biological matrices such as plasma, more sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required. These methods often involve a derivatization step to enhance the ionization efficiency and sensitivity of the analyte.

Biological Context and Mechanism of Action

This compound is a pro-drug of ethinyl estradiol. In the body, the acetate groups are hydrolyzed, releasing the active ethinyl estradiol. When formulated in combination with a progestin, it acts as an oral contraceptive. The contraceptive effect is achieved through a multi-faceted mechanism:

-

Inhibition of Ovulation: The primary mechanism is the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This prevents follicular development and ovulation.

-

Changes in Cervical Mucus: The hormonal combination alters the consistency of the cervical mucus, making it thicker and more difficult for sperm to penetrate.

-

Endometrial Alterations: The endometrium is altered in a way that makes it less receptive to implantation of a fertilized egg.

Caption: The multi-target mechanism of action of combination oral contraceptives containing ethynyl estradiol.

Stability and Degradation

The stability of this compound is a critical consideration for its formulation, storage, and shelf-life. As an ester, it is susceptible to hydrolysis, particularly in the presence of strong acids or bases. The presence of the ethynyl group and the phenolic A-ring also makes it susceptible to oxidation. Stability studies, conducted under various conditions of temperature, humidity, and light, are essential to determine its degradation pathways and to establish appropriate storage conditions.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. From its fundamental molecular structure and solubility characteristics to its spectral properties and analytical determination, a thorough understanding of these parameters is crucial for its effective and safe use in pharmaceutical applications. While some specific quantitative data for the diacetate derivative remains elusive in publicly accessible literature, the information presented here, in conjunction with the data for its parent compound, ethinyl estradiol, offers a robust framework for researchers and drug development professionals. The provided experimental protocols and mechanistic diagrams serve as practical tools to guide laboratory work and deepen the understanding of this important synthetic estrogen.

References

-

Ethinylestradiol | C20H24O2 | CID 5991. PubChem. [Link]

-

Ethynodiol | C20H28O2 | CID 14687. PubChem. [Link]

-

Ethinyl Estradiol. NIST WebBook. [Link]

-

Ethinylestradiol Diacetate | 13258-68-9. SynThink. [Link]

-

USP Monographs: Ethynodiol Diacetate and Ethinyl Estradiol Tablets. USP29-NF24. [Link]

-

1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151). Human Metabolome Database. [Link]

-

Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of Medicinal Chemistry. [Link]

-

Estradiol diacetate. Wikipedia. [Link]

-

Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]

-

Ethynodiol Diacetate | C24H32O4 | CID 9270. PubChem. [Link]

-

This compound | CAS 13258-68-9. Veeprho. [Link]

-

13 C/ 1 H-NMR data in ppm for estradiol (E2) and estrane-based steroid... ResearchGate. [Link]

- High-purity ethinyloestradiol synthesis method.

-

Estradiol, diacetate. NIST WebBook. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

[Determination of the pKa of ethinyl estradiol based on solubility]. PubMed. [Link]

-

Structural Diversity of Ethinyl Estradiol Solvates. ResearchGate. [Link]

-

Ethynodiol Diacetate and Ethinyl Estradiol Tablets. Web of Pharma. [Link]

-

Ethinyl Estradiol and Ethynodiol Diacetate (Professional Patient Advice). Drugs.com. [Link]

-

1,2-Ethanediol, diacetate. NIST WebBook. [Link]

Sources

- 1. This compound (13258-68-9) for sale [vulcanchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. [Determination of the pKa of ethinyl estradiol based on solubility] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

An In-Depth Technical Guide to the Crystalline Structure and Polymorphism of Ethynyl Estradiol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl estradiol diacetate, a diester prodrug of the potent synthetic estrogen ethynyl estradiol, presents a compelling case for the study of solid-state chemistry in pharmaceutical development. While the parent compound, ethynyl estradiol, is well-documented to exhibit a rich polymorphic and pseudopolymorphic landscape, public domain literature on the crystalline structure and polymorphism of its diacetate derivative is notably scarce. This guide, therefore, serves a dual purpose: to collate the available information on this compound and to provide a comprehensive framework for its solid-state characterization. By examining the polymorphism of ethynyl estradiol as a foundational analogue, we will delineate the scientific rationale and experimental workflows necessary to explore the potential polymorphic landscape of this compound. This document is intended to be a valuable resource for researchers embarking on the solid-state characterization of this and other similar active pharmaceutical ingredients (APIs).

Introduction to this compound

This compound (CAS No. 13258-68-9) is the 3,17-diacetate ester of ethynyl estradiol.[1][2] With a molecular formula of C24H28O4 and a molecular weight of 380.48 g/mol , it is designed as a prodrug to improve the pharmacokinetic profile of ethynyl estradiol.[1] The acetylation of the hydroxyl groups at the C3 and C17 positions of the steroid core can significantly alter the molecule's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The solid-state properties of an API, including its crystalline structure and polymorphism, are of paramount importance in drug development. Different polymorphic forms of a substance can exhibit distinct physicochemical properties, such as:

-

Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.

-

Stability: Both physical and chemical stability can vary between polymorphs, impacting shelf-life.

-

Mechanical Properties: Including hardness, tabletability, and flowability, which are critical for formulation and manufacturing.

-

Hygroscopicity: The tendency to absorb moisture from the air.

A comprehensive understanding and control of polymorphism are, therefore, not merely academic exercises but regulatory and commercial necessities. Despite this, a thorough investigation into the polymorphic forms of this compound has not been extensively reported in peer-reviewed literature.

Polymorphism of Ethynyl Estradiol: A Proxy for Understanding the Diacetate

To build a predictive and investigative framework for this compound, it is instructive to review the well-established polymorphic behavior of its parent compound, ethynyl estradiol (EE). EE is known to form numerous solvates (pseudopolymorphs) with a variety of solvents.[3][4][5] This propensity for solvate formation is attributed to the presence of two hydroxyl groups that can act as hydrogen bond donors and acceptors, facilitating the incorporation of solvent molecules into the crystal lattice.[4]

A comprehensive study by Guguta et al. investigated the (pseudo)polymorphism of ethynyl estradiol through extensive crystallization experiments, identifying several new solvated crystal structures.[5] Despite these extensive studies, a true polymorph of anhydrous ethynyl estradiol has not been reported, highlighting the strong tendency of this molecule to co-crystallize with solvents.[4][5]

The key takeaway for the diacetate derivative is that the fundamental steroid scaffold is prone to forming multiple crystalline structures. While the acetylation of the hydroxyl groups in this compound will alter the hydrogen bonding capabilities, the overall molecular shape and potential for van der Waals interactions and π-stacking (from the aromatic A-ring) remain. This suggests that this compound may also exhibit polymorphism, although likely with different solvent systems or crystallization conditions than the parent compound.

Known Crystalline Forms of Ethynyl Estradiol

The following table summarizes some of the reported solvated crystalline forms of ethynyl estradiol, providing a snapshot of the types of structures that can form.

| Crystalline Form | Solvent | Key Characterization Techniques | Reference |

| Form A | Acetonitrile | X-ray Powder Diffraction, Thermal Analysis, Single-Crystal X-ray Diffraction | [6] |

| Form B | Methanol | X-ray Powder Diffraction, Thermal Analysis, Single-Crystal X-ray Diffraction | [6] |

| Form C & D | Chloroform (water-saturated) | X-ray Powder Diffraction, Thermal Analysis | [6] |

| Dioxane Solvate | Dioxane | Single-Crystal X-ray Diffraction | [5] |

| Nitromethane Solvate | Nitromethane | Single-Crystal X-ray Diffraction | [5] |

| Ethanol Solvate | Ethanol | Single-Crystal X-ray Diffraction | [5][7] |

| Dimethylformamide Solvate | Dimethylformamide | Single-Crystal X-ray Diffraction | [5] |

| Hemihydrate | Water/Methanol | Single-Crystal X-ray Diffraction | [7] |

Experimental Workflow for Polymorph Screening of this compound

Given the lack of published data, a systematic polymorph screen is the logical first step in characterizing the solid-state landscape of this compound. The following protocol outlines a comprehensive approach.

Rationale for Experimental Choices

The goal of a polymorph screen is to induce the crystallization of as many different solid forms as possible by varying thermodynamic and kinetic factors. The choice of solvents is critical; a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed. Different crystallization techniques are used to explore a wide range of nucleation and growth conditions.

Step-by-Step Protocol

-

Material Preparation:

-

Ensure the starting this compound is of high purity. Characterize the initial material thoroughly using techniques such as HPLC, 1H-NMR, and Mass Spectrometry to confirm its chemical identity and purity.[8]

-

Obtain a baseline characterization of the starting material's solid form using XRPD, DSC, TGA, and microscopy.

-

-

Solvent Selection:

-

Select a diverse range of at least 20-30 solvents. The selection should include:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone, Methyl Ethyl Ketone

-

Esters: Ethyl Acetate, Isopropyl Acetate

-

Ethers: Tetrahydrofuran, Dioxane

-

Aromatic Hydrocarbons: Toluene, Xylene

-

Aliphatic Hydrocarbons: Heptane, Cyclohexane

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Nitriles: Acetonitrile

-

Amides: Dimethylformamide, Dimethylacetamide

-

Water

-

-

-

Crystallization Experiments:

-

Slow Evaporation: Dissolve the API in each solvent at room temperature to near saturation and allow the solvent to evaporate slowly under ambient conditions and in a fume hood.

-

Slow Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50°C or near the solvent's boiling point) and allow them to cool slowly to ambient temperature and then to a lower temperature (e.g., 4°C).

-

Anti-Solvent Addition: Prepare a concentrated solution of the API in a "good" solvent. Slowly add an "anti-solvent" (in which the API is poorly soluble) until turbidity is observed, then allow the solution to stand.

-

Slurry Experiments: Stir a suspension of the API in a solvent in which it has partial solubility for an extended period (e.g., 1-2 weeks) at different temperatures (e.g., ambient and 40°C). This can facilitate the conversion to the most thermodynamically stable form under those conditions.

-

Melt Quenching (for amorphous form generation): Heat the API above its melting point and then rapidly cool it using liquid nitrogen or a cold plate. The resulting amorphous material can then be used in slurry experiments to see if it converts to a crystalline form.

-

-

Solid Form Characterization:

-

Isolate the solids from each experiment by filtration.

-

Analyze each solid using a primary characterization technique, typically X-Ray Powder Diffraction (XRPD), as it can rapidly distinguish between different crystalline forms.

-

Group the samples based on their XRPD patterns.

-

For each unique XRPD pattern, perform further characterization using:

-

Differential Scanning Calorimetry (DSC): To determine the melting point, enthalpy of fusion, and detect any solid-state transitions.

-

Thermogravimetric Analysis (TGA): To identify solvates by measuring weight loss upon heating.

-

Infrared (IR) and Raman Spectroscopy: To detect differences in molecular conformation and intermolecular interactions.

-

Optical and Scanning Electron Microscopy (SEM): To observe crystal habit and morphology.

-

-

For promising crystalline forms, attempt to grow single crystals for structure determination by Single-Crystal X-ray Diffraction.

-

Diagram of Polymorph Screening Workflow

Caption: Workflow for a systematic polymorph screen of this compound.

Data Presentation and Interpretation

All quantitative data from the characterization of different forms should be summarized in a clear, tabular format for easy comparison.

Table of Hypothetical Polymorphic Forms of this compound

| Property | Form I | Form II | Amorphous |

| Crystal System | Monoclinic | Orthorhombic | N/A |

| Space Group | P2₁/c | P2₁2₁2₁ | N/A |

| Melting Point (DSC) | 155 °C (sharp) | 162 °C (sharp) | Glass transition at 60 °C |

| Enthalpy of Fusion | 85 J/g | 95 J/g | N/A |

| Solubility (in water) | 0.5 µg/mL | 0.3 µg/mL | 5.0 µg/mL |

| Key XRPD Peaks (2θ) | 8.5, 12.3, 15.8 | 9.1, 14.2, 18.5 | Broad halo |

| Appearance (Microscopy) | Needles | Prisms | Glassy solid |

| Stability Notes | Stable at RT | Metastable, converts to Form I upon slurrying in heptane | Physically unstable, recrystallizes over time |

This table is presented as an example of how to organize data once different forms are identified.

Conclusion and Future Directions

The solid-state chemistry of this compound remains a largely unexplored field in the public domain. The extensive polymorphism of its parent compound, ethynyl estradiol, strongly suggests that a similar, albeit distinct, polymorphic landscape may exist for the diacetate derivative. A systematic and rigorous polymorph screening, as outlined in this guide, is essential to uncover and characterize these potential forms. Such studies are critical for ensuring the development of a stable, safe, and effective drug product. Future research should focus on executing such a screen, determining the crystal structures of any identified forms, and investigating their relative stabilities and dissolution properties. This foundational knowledge will be invaluable for the formulation and manufacturing of this compound-containing pharmaceuticals.

References

-

ResearchGate. (n.d.). Structural Diversity of Ethinyl Estradiol Solvates | Request PDF. Retrieved January 16, 2026, from [Link]

-

Ishida, T., et al. (1989). Physicochemical properties of crystalline forms of ethynylestradiol solvates: comparison of thermal behavior with X-ray crystal structure. PubMed. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US7795241B2 - Derivative prodrugs of ethinyl estradiol.

-

Guguta, C., et al. (2008). Structural Diversity of Ethinyl Estradiol Solvates. Crystal Growth & Design. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). CN106243180B - Ethinyloestradiol novel crystal forms.

-

Guguta, C., et al. (2008). Structural Diversity of Ethinyl Estradiol Solvates. ACS Publications. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Ethinylestradiol. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). 3. Structural data for all pseudo-polymorphic forms of ethinyl estradiol. Retrieved January 16, 2026, from [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

Drugs.com. (n.d.). Ethynodiol diacetate and Ethinyl Estradiol: Package Insert / Prescribing Info. Retrieved January 16, 2026, from [Link]

-

Veeprho. (n.d.). This compound | CAS 13258-68-9. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Crystal structure of ethinyl estradiol ethanolate. Retrieved January 16, 2026, from [Link]

-

Park, J. S., et al. (2005). Use of CP/MAS solid-state NMR for the characterization of solvate molecules within estradiol crystal forms. PubMed. Retrieved January 16, 2026, from [Link]

-

Semantic Scholar. (n.d.). Ethinyl estradiol cocrystals assembled by chain structures: improvement in stability and solubility. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Ethinyl Estradiol. Retrieved January 16, 2026, from [Link]

-

Crystal Growth & Design. (n.d.). Structural Diversity of Ethinyl Estradiol Solvates. Retrieved January 16, 2026, from [Link]

-

Carignan, G., Lodge, B. A., & Skakum, W. (1982). Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. PubMed. Retrieved January 16, 2026, from [Link]

-

SynThink. (n.d.). Ethinylestradiol Diacetate | 13258-68-9. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2012120365A1 - Stable pharmaceutical composition comprising ethinyl estradiol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethinyl Estradiol [drugfuture.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

In vitro estrogenic activity of ethynyl estradiol diacetate

An In-Depth Technical Guide to the In Vitro Estrogenic Activity of Ethinyl Estradiol Diacetate

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of the in vitro estrogenic activity of Ethinyl Estradiol Diacetate (EED). EED is the diacetate ester of Ethinyl Estradiol (EE), a potent synthetic estrogen widely used in oral contraceptives. The central hypothesis underpinning this guide is that EED functions as a pro-drug, requiring enzymatic hydrolysis to release the pharmacologically active EE. Consequently, its in vitro activity is contingent upon the presence of esterases in the assay system. We will explore the foundational biochemical principles, from the mechanism of action to the necessary biotransformation, and detail three core, self-validating methodologies for a comprehensive assessment: Estrogen Receptor (ER) competitive binding assays, ER-mediated reporter gene assays, and cell proliferation (E-SCREEN) assays. This guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and data interpretation strategies to ensure scientific integrity and trustworthiness.

Part 1: Foundational Principles

Ethinyl Estradiol Diacetate: A Pro-Drug Perspective

Ethinyl Estradiol Diacetate is a synthetic derivative of Ethinyl Estradiol (EE), characterized by the acetylation of hydroxyl groups. In pharmacology, esterification is a common strategy to create pro-drugs, modifying a compound's physicochemical properties, such as lipophilicity, to improve oral bioavailability. Following administration, these ester linkages are cleaved by ubiquitous esterase enzymes in the liver, plasma, and other tissues to release the active parent drug.[1]

The in vitro estrogenic activity of EED is therefore critically dependent on its conversion to EE. Cell culture media supplemented with serum, or cellular lysates used in binding assays, typically contain sufficient esterase activity to facilitate this hydrolysis. However, in simplified, serum-free, or purified receptor systems, this conversion may be limited, leading to an underestimation of EED's potential estrogenic effect. Understanding this biotransformation is the cornerstone of designing and interpreting any in vitro assessment.

Caption: Biotransformation of EED to the active EE via esterase activity.

The Estrogen Receptor Signaling Pathway

The biological effects of estrogens are primarily mediated by two high-affinity nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[2] The classical, genomic signaling pathway forms the mechanistic basis for the in vitro assays described herein. The process involves several key steps:

-

Ligand Binding: Ethinyl Estradiol, a lipophilic molecule, diffuses across the cell membrane and binds to the Ligand-Binding Domain (LBD) of the ER located in the cytoplasm or nucleus.

-

Conformational Change & Dimerization: Ligand binding induces a critical conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα) or heterodimers (ERα/ERβ).[3]

-

Nuclear Translocation & DNA Binding: The activated receptor dimer translocates into the nucleus (if not already present) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[4]

-

Transcriptional Activation: The DNA-bound receptor complex recruits a cascade of co-activator proteins, which then assemble the general transcription machinery, initiating the transcription of estrogen-responsive genes and leading to a physiological response, such as cell proliferation.[5][6]

Caption: Workflow for the MCF-7 cell proliferation (E-SCREEN) assay.

Detailed Protocol (Adapted from Soto et al.)[7][8]

-

Cell Culture and Hormone Deprivation:

-

Maintain MCF-7 cells in their standard growth medium (e.g., RPMI-1640 with 5-10% FBS).

-

For the assay, switch the cells to the hormone-free medium (phenol red-free with charcoal-stripped FBS) for 3-4 days to arrest cell growth and upregulate ER expression.

-

-

Assay Plating and Treatment:

-

Harvest the hormone-deprived cells and seed them into 96-well plates at a low density (e.g., 3,000 cells/well).

-

Allow cells to attach for 24 hours.

-

Prepare serial dilutions of the test compound (EED) and controls (17β-estradiol, vehicle) in the hormone-free medium.

-

Replace the medium in the wells with the treatment media.

-

-

Incubation and Proliferation Assessment:

-

Incubate the plates for 6-7 days at 37°C in a 5% CO₂ incubator to allow for multiple cell divisions.

-

Terminate the assay and quantify cell number (as a surrogate for proliferation). The Sulforhodamine B (SRB) assay is a common, robust method:

-

Fix the cells with cold trichloroacetic acid.

-

Wash away excess TCA with water.

-

Stain the cellular proteins with SRB dye.

-

Wash away unbound dye.

-

Solubilize the bound dye with a Tris-base solution.

-

Read the absorbance at ~510 nm on a plate reader. Absorbance is proportional to cell mass.

-

-

Data Analysis & Interpretation: The results are used to calculate two key parameters:

-

Relative Proliferative Effect (RPE): The ratio of the maximal cell yield induced by the test compound to that induced by 17β-estradiol. An RPE of 100% indicates a full agonist.

-

Relative Proliferative Potency (RPP): The ratio of the EC50 of 17β-estradiol to the EC50 of the test compound, multiplied by 100. This compares the concentrations needed to achieve a half-maximal proliferative response.

| Analyte | EC50 (pM) | RPE (% of E2) | RPP (%) |

| 17β-Estradiol (E2) | 6.5 | 100% | 100% |

| Ethinyl Estradiol (EE) | 5.0 | 108% | 130% |

| EED (converted to EE) | 5.5 | 104% | 118% |

| Endosulfan | 3,250,000 | 95% | 0.0002% |

| Table 3: Example data from an E-SCREEN assay. |

Part 3: Data Synthesis and Interpretation

Comparative Data Summary

No single assay is sufficient to fully characterize estrogenic activity. A comprehensive assessment requires synthesizing the data from all three methodologies. A summary table allows for a clear, at-a-glance comparison of a compound's performance across different biological endpoints.

| Parameter | ER Binding Assay | Reporter Gene Assay | E-SCREEN Assay |

| Endpoint Measured | Receptor Affinity | Transcriptional Activation | Cell Proliferation |

| Analyte | RBA (%) | Relative Potency | RPP (%) |

| 17β-Estradiol (E2) | 100 | 1.0 | 100 |

| Ethinyl Estradiol (EE) | ~125 | ~1.25 | ~130 |

| EED (as EE) | ~115 | ~1.19 | ~118 |

| Table 4: Integrated summary of the in vitro estrogenic activity profile for EED (assuming full conversion to EE) compared to reference estrogens. |

Integrated Assessment

The collective results provide a powerful, self-validating system.

-

Concordance: Strong agreement across all three assays (i.e., high binding affinity, potent transcriptional activation, and robust cell proliferation) provides the highest degree of confidence that a compound is a true estrogen agonist. The data for EE and its pro-drug EED are expected to show such concordance.

-

Discordance: Discrepancies can reveal important mechanistic details. For example, a compound that binds the ER but fails to activate the reporter gene may be an ER antagonist. A compound that shows activity in the binding and reporter assays but not in the E-SCREEN assay could be cytotoxic at the concentrations required to elicit a proliferative response, a critical finding for drug development. This integrated analysis moves beyond simple data reporting to provide true scientific insight.

Part 4: Conclusion

The assessment of the in vitro estrogenic activity of Ethinyl Estradiol Diacetate is fundamentally an investigation into the activity of its active metabolite, Ethinyl Estradiol. A scientifically sound evaluation hinges on the understanding that EED is a pro-drug and that the assay systems must possess the necessary enzymatic (esterase) activity to facilitate its conversion. By employing a multi-tiered and integrated testing strategy—combining direct receptor binding assays, functional reporter gene assays, and physiological cell proliferation assays—researchers can build a robust and trustworthy profile of EED's estrogenic potential. The detailed protocols and interpretive frameworks provided in this guide offer a validated pathway for accurately characterizing the in vitro estrogenic activity of EED and other potential estrogenic compounds.

Part 5: References

-

Ethinyl Estradiol and Ethynodiol Diacetate | Drug Lookup | Pediatric Care Online. (n.d.). American Academy of Pediatrics. Retrieved January 16, 2026, from

-

Quantitative comparisons of in vitro assays for estrogenic activities. (2002). Environmental Health Perspectives. Retrieved January 16, 2026, from [Link]

-

Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. (2002). National Toxicology Program (NTP). Retrieved January 16, 2026, from [Link]

-

In vitro assay, estrogenic activity. (n.d.). Pharmatest Services. Retrieved January 16, 2026, from [Link]

-

In Vitro Bioassays for Assessing Estrogenic Substances. (1997). Environmental Science & Technology. Retrieved January 16, 2026, from [Link]

-

OECD 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. (2021). Policy Commons. Retrieved January 16, 2026, from [Link]

-

Estrogenic activity assessment of environmental chemicals using in vitro assays. (2002). Environmental Health Perspectives. Retrieved January 16, 2026, from [Link]

-

Strengths and weaknesses of in vitro assays for estrogenic and androgenic activity. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. (n.d.). OECD. Retrieved January 16, 2026, from [Link]

-

Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. (n.d.). OECD. Retrieved January 16, 2026, from [Link]

-

OECD 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. (2021). Policy Commons. Retrieved January 16, 2026, from [Link]

-

OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. (2009). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (2024). Current Protocols. Retrieved January 16, 2026, from [Link]

-

Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. (2025). JoVE. Retrieved January 16, 2026, from [Link]

-

Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (2009). US EPA. Retrieved January 16, 2026, from [Link]

-

Ethinyl Estradiol and Ethynodiol Diacetate (Professional Patient Advice). (2025). Drugs.com. Retrieved January 16, 2026, from [Link]

-

Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. (2002). Toxicological Sciences. Retrieved January 16, 2026, from [Link]

-

A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene. (2002). Journal of Pharmacological and Toxicological Methods. Retrieved January 16, 2026, from [Link]

-

Rapid and Sensitive Reporter Gene that Uses Green Fluorescent Protein Expression to Detect Chemicals with Estrogenic Activity. (2000). Toxicological Sciences. Retrieved January 16, 2026, from [Link]

-

Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay. (2023). JoVE. Retrieved January 16, 2026, from [Link]

-

The E-SCREEN Assay as a Tool to Identify Estrogens: an Update on Estrogenic Environmental Pollutants. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

-

E-SCREEN. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]

-

E-SCREEN. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. (1995). Environmental Health Perspectives. Retrieved January 16, 2026, from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Strengths and weaknesses of in vitro assays for estrogenic and androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Estrogenic activity assessment of environmental chemicals using in vitro assays: identification of two new estrogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacology and Toxicology of Ethinyl Estradiol in Combination with Ethynodiol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacological and toxicological profile of ethinyl estradiol, a potent synthetic estrogen, primarily in the context of its widespread use in combination with the progestin ethynodiol diacetate for oral contraception. This document delves into the molecular mechanisms, pharmacokinetic properties, and toxicological considerations essential for professionals in pharmaceutical research and development.

Introduction: The Cornerstone of Hormonal Contraception

Ethinyl estradiol, a synthetic derivative of the natural estrogen estradiol, has been a cornerstone of hormonal contraception for decades.[1] Its primary application is in combination with a progestin, such as ethynodiol diacetate, to prevent pregnancy.[2][3] The combination of these two synthetic hormones effectively suppresses ovulation and creates an environment unfavorable for fertilization and implantation.[4][5] This guide will focus on the pharmacological actions and toxicological profile of ethinyl estradiol, with ethynodiol diacetate as its common partner in therapeutic applications.

Pharmacodynamics: Mechanism of Action

The contraceptive effect of ethinyl estradiol, in conjunction with a progestin, is multifactorial, primarily targeting the hypothalamic-pituitary-ovarian axis.[4][5]

Core Mechanisms:

-

Inhibition of Ovulation: Ethinyl estradiol exerts negative feedback on the hypothalamus and the anterior pituitary gland.[4][5] This action suppresses the secretion of gonadotropin-releasing hormone (GnRH), which in turn inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[6] The suppression of the mid-cycle LH surge is critical in preventing the maturation and release of an egg from the ovary (ovulation).[4][5]

-

Alterations in Cervical Mucus: The hormonal combination thickens the cervical mucus, creating a barrier that is difficult for sperm to penetrate.[3][4][6]

-

Endometrial Changes: The endometrium, the lining of the uterus, is altered to become less receptive to the implantation of a fertilized egg.[3][4][5]

Estrogen Receptor Interaction:

Ethinyl estradiol is an agonist of the estrogen receptors (ERα and ERβ).[1][7] Its binding affinity for these receptors is comparable to or even greater than that of endogenous estradiol, contributing to its high potency.[1]

Figure 1: Signaling pathway of ethinyl estradiol leading to ovulation inhibition.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of ethinyl estradiol is characterized by rapid absorption and extensive metabolism.

| Pharmacokinetic Parameter | Description |

| Absorption | Rapidly and well-absorbed orally.[5][6] Undergoes significant first-pass metabolism in the gut wall and liver.[6][7] Bioavailability is approximately 38-48%.[1] |

| Distribution | Widely distributed throughout the body.[6] Highly bound to plasma proteins, primarily albumin (97-98%), and not to sex hormone-binding globulin (SHBG).[1][5][6] |

| Metabolism | Extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[6] Major metabolic pathways include hydroxylation and conjugation.[6] |

| Excretion | Metabolites are excreted in both urine and feces.[1][5][6] |

Ethynodiol Diacetate Metabolism: Ethynodiol diacetate is a prodrug that is rapidly converted to its active metabolite, norethindrone, in the liver.[4][5][8]

Toxicology and Safety Profile

The use of ethinyl estradiol is associated with several well-documented toxicological concerns and adverse effects.

Major Toxicological Concerns:

-

Thromboembolic Disorders: A significant risk associated with ethinyl estradiol is an increased chance of venous and arterial thromboembolic events, including deep vein thrombosis, pulmonary embolism, stroke, and myocardial infarction.[3][4][9] This risk is heightened in individuals with pre-existing cardiovascular risk factors, smokers (especially those over 35), and with higher doses of ethinyl estradiol.[3][4][9]

-

Carcinogenicity: The National Toxicology Program has classified estrogens as known human carcinogens.[10] The use of combination oral contraceptives has been associated with a slight increased risk of breast and cervical cancer.[4] Conversely, it has been shown to decrease the risk of endometrial and ovarian cancers.[4]

-

Hepatic Effects: Contraceptive steroids may be poorly metabolized in patients with hepatic impairment.[4] There is a small increased risk of gallbladder disease.[4] In rare cases, benign and malignant liver tumors have been associated with oral contraceptive use.

-

Cardiovascular Effects: High blood pressure can occur in women taking oral contraceptives.[9] Lipid levels may also be adversely affected.[4]

Common Adverse Reactions:

Common side effects are generally milder and may include nausea, vomiting, bloating, breast tenderness, headache, and changes in menstrual bleeding patterns.[3][9]

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) for Quantification

A validated reverse-phase HPLC (RP-HPLC) method is crucial for the simultaneous determination of ethinyl estradiol and ethynodiol diacetate in pharmaceutical dosage forms.[11][12][13][14]

Methodology:

-

Column: Agilent ZORBAX SB-Phenyl column (4.6 mm × 15 cm, 5 μm) or a similar C18 column.[11][14]

-

Mobile Phase: A gradient mixture of acetonitrile and Milli-Q water.[11]

-

Detection: UV detection at appropriate wavelengths (e.g., 210 nm and 280 nm).[12][13]

-

Internal Standard: Butylated hydroxytoluene can be used as an internal standard.[12]

-

Validation: The method must be validated for system suitability, specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.[11]

Figure 2: General workflow for HPLC analysis of ethinyl estradiol and ethynodiol diacetate.

B. In Vitro Metabolism Studies

Understanding the metabolic profile of ethinyl estradiol is critical for predicting drug-drug interactions.

Methodology:

-

System: Human liver microsomes or recombinant CYP3A4 enzymes.

-

Incubation: Incubate ethinyl estradiol with the enzyme system and necessary cofactors (e.g., NADPH).

-

Analysis: Use LC-MS/MS to identify and quantify the formation of metabolites over time.

-

Inhibition Studies: Co-incubate with known CYP3A4 inhibitors (e.g., ketoconazole) to confirm the role of this enzyme in its metabolism.

Conclusion

Ethinyl estradiol remains a vital component of modern pharmacotherapy, particularly in the realm of hormonal contraception when combined with progestins like ethynodiol diacetate. Its well-defined mechanism of action, centered on the suppression of ovulation, provides a high degree of efficacy. However, its use is not without significant toxicological considerations, most notably the increased risk of thromboembolic events and potential long-term carcinogenic effects. A thorough understanding of its pharmacology and toxicology is paramount for the safe and effective development and clinical application of hormonal contraceptives.

References

- Ethinyl Estradiol and Ethynodiol Diacetate | Drug Lookup | Pedi

- ethinyl estradiol and ethynodiol diacet

- Ethinyl estradiol and ethynodiol diacetate (oral route) - Side effects & dosage - Mayo Clinic.

- Ethinyl Estradiol and Ethynodiol Diacetate (Professional P

- Novel reversed-phase HPLC method for simultaneous determination of ethynodiol diacetate (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed.

- Ethinylestradiol | C20H24O2 | CID 5991 - PubChem - NIH.

- Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chrom

- [Absorption, distribution, excretion and metabolism of SC-11800EE, a combined steroid preparation of SC-11800 (ethynodiol diacetate) and ethinyl estradiol in rats and mice (author's transl)] - PubMed.

- ethinyl estradiol and ethynodiol diacet

- Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chrom

- Ethinylestradiol - Wikipedia.

- Novel Reverse Phase HPLC Method for Simultaneous Determination of Ethynodiol Diacetate (EDA)/Ethinyl Estradiol (EE)

- (PDF) Median lethal dose and acute and chronic toxicities of ethinyl oestradiol estrogen.

- Ethinyl Estradiol and Ethynodiol Diacetate: Pediatric Medication | Memorial Sloan Kettering Cancer Center.

- Etynodiol diacet

Sources

- 1. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 2. Ethinyl estradiol and ethynodiol diacetate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. ethinyl estradiol and ethynodiol diacetate [healthbanks.com]

- 4. publications.aap.org [publications.aap.org]

- 5. drugs.com [drugs.com]

- 6. ethinyl estradiol and ethynodiol diacetate | Dosing & Uses | medtigo [medtigo.com]

- 7. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. mskcc.org [mskcc.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel reversed-phase HPLC method for simultaneous determination of ethynodiol diacetate (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolism and Pharmacokinetic Pathways of Ethynyl Estradiol Diacetate

Introduction

Ethynyl estradiol diacetate is a synthetic progestogen, a derivative of norethindrone, utilized in combination with an estrogen, typically ethinyl estradiol (EE), in oral contraceptive formulations.[1] While named as a single entity in these formulations, its pharmacological activity arises from its rapid in vivo biotransformation. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) pathways of this compound and its co-administered estrogen, ethinyl estradiol. Understanding these intricate pathways is paramount for drug development professionals and researchers, as it directly informs efficacy, drug-drug interaction potential, and patient safety.

This document moves beyond a mere recitation of facts, delving into the causality behind the metabolic fate of these compounds. We will explore the key enzymatic players, the resulting metabolites, and the analytical methodologies required to characterize these processes, providing a comprehensive resource for scientists in the field.

Part 1: The Pharmacokinetic Journey: From Ingestion to Elimination

The pharmacokinetic profile of orally administered this compound is characterized by its rapid conversion and the subsequent journey of its active metabolites. The overall process involves rapid absorption, extensive distribution, significant hepatic metabolism, and eventual excretion.

Absorption

Following oral administration, ethynodiol diacetate is rapidly absorbed from the gastrointestinal tract.[2][3] A critical and immediate metabolic event occurs during this absorption and subsequent first pass through the liver: the hydrolysis of the diacetate groups. This biotransformation is highly efficient, converting ethynodiol diacetate into its active progestogenic metabolite, norethindrone.[2] Concurrently, the co-administered ethinyl estradiol is also well absorbed orally.[1]

Distribution

Once in systemic circulation, the active metabolites are widely distributed throughout the body. Ethinyl estradiol exhibits strong binding to plasma proteins, primarily albumin.[1][2] Similarly, its active metabolite, norethindrone, binds to albumin and sex hormone-binding globulin (SHBG).[2] This extensive protein binding reduces the concentration of free, pharmacologically active drug and contributes to its volume of distribution.

Metabolism: A Two-Phase Process

The metabolism of these compounds is extensive and primarily occurs in the liver, representing a classic example of Phase I and Phase II biotransformation.

-

Ethynodiol Diacetate: As mentioned, the primary metabolic step is the rapid deacetylation to form norethindrone.[2] Norethindrone then undergoes its own further metabolism.

-

Ethinyl Estradiol (EE): EE undergoes substantial first-pass metabolism in the liver.[1] The primary Phase I reaction is aromatic hydroxylation, catalyzed by the cytochrome P450 (CYP) enzyme system. This is followed by Phase II conjugation reactions, which attach polar molecules to the hydroxylated metabolites, increasing their water solubility and facilitating their excretion.[1][4]

Excretion

The metabolites of both norethindrone and ethinyl estradiol are eliminated from the body through both renal and fecal routes. A significant portion of the metabolites are excreted in the bile and subsequently eliminated in the feces, with another portion being excreted in the urine.[1][5]

Caption: High-level ADME pathway of this compound.

Part 2: Deep Dive into Metabolic Pathways and Key Enzymes

The clinical efficacy and drug interaction profile of ethinyl estradiol are critically dependent on the specific enzymes that govern its biotransformation.

Phase I Metabolism: The Role of Cytochrome P450

Phase I metabolism primarily involves oxidation reactions designed to introduce or expose functional groups on the drug molecule. For ethinyl estradiol, the most significant Phase I pathway is aromatic hydroxylation.

Multiple cytochrome P450 isoforms are capable of metabolizing EE.[6] However, extensive research using human liver microsomes and recombinant enzymes has identified two major contributors:

-

CYP3A4: This is the most abundant CYP enzyme in the human liver and plays the most significant role in EE metabolism, contributing to approximately 54% of its hydroxylation.[4][6]

-

CYP2C9: This isoform also makes a substantial contribution, responsible for about 24% of the formation of the primary metabolite.[4][6]

Other isoforms, including CYP1A1, CYP1A2, and CYP2C19, have also been shown to catalyze the reaction but to a lesser extent.[6] The principal metabolite formed through this process is 2-hydroxy-ethinyl estradiol (2-OH-EE).[4][6]

The central role of CYP3A4 and CYP2C9 is the scientific rationale behind many clinically significant drug-drug interactions. Co-administration of strong CYP3A4 inducers (e.g., rifampicin, St. John's Wort) can accelerate EE metabolism, potentially leading to reduced contraceptive efficacy. Conversely, potent inhibitors of CYP3A4 or CYP2C9 can increase EE exposure, raising the risk of estrogen-related side effects.

Phase II Metabolism: Conjugation for Clearance

Following Phase I hydroxylation, the metabolites of ethinyl estradiol undergo Phase II conjugation reactions. These pathways attach endogenous, water-soluble molecules to the drug, rendering it more polar and readily excretable. The two main conjugation pathways for EE metabolites are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, this process attaches glucuronic acid to the hydroxylated metabolites.[7]

-

Sulfation: Sulfotransferases (SULTs), such as SULT1E1, attach a sulfonate group.[7]

These conjugated metabolites are then transported out of the hepatocytes and eliminated via the urine or bile.

Caption: Metabolic biotransformation pathway of Ethinyl Estradiol.

Part 3: Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for the active metabolites derived from ethynodiol diacetate and ethinyl estradiol administration. It is crucial to note the high degree of inter-individual variability in these parameters.[8]

| Parameter | Ethinyl Estradiol (EE) | Norethindrone (from Ethynodiol Diacetate) | Source(s) |

| Time to Peak (Tmax) | ~1-2 hours | Within 4 hours | [9][10] |

| Bioavailability | ~40% (highly variable due to first-pass metabolism) | Data not consistently reported for EDA specifically, but tablets are considered bioequivalent to an oral solution. | [9][11] |

| Protein Binding | >95% (primarily to albumin) | Binds to albumin and SHBG | [1][2] |

| Terminal Half-Life (t½) | Highly variable, approx. 6-20 hours | ~4-7 hours | [8][9] |

| Primary Metabolism | Hepatic (CYP3A4, CYP2C9) | Hepatic (Hydrolysis from diacetate) | [2][4][6] |

| Primary Excretion | Urine and Feces (as metabolites) | Urine and Feces (as metabolites) | [2][5] |

Part 4: Analytical Methodologies

Experimental Protocol: In Vitro Metabolism of Ethinyl Estradiol using Human Liver Microsomes (HLM)

This protocol outlines a standard, self-validating experiment to determine the primary metabolites of ethinyl estradiol and identify the major CYP450 enzymes responsible (reaction phenotyping).

Objective: To characterize the in vitro metabolism of ethinyl estradiol and identify the key metabolizing enzymes.

Materials:

-

Ethinyl Estradiol (EE)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

Potassium Phosphate Buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9)

-

Control incubations (without NADPH, without HLM)

-

Acetonitrile (ACN) with 0.1% Formic Acid (for quenching)

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixtures:

-

On ice, prepare a master mix containing potassium phosphate buffer and HLM (final concentration typically 0.5-1.0 mg/mL).

-

Aliquot the master mix into microcentrifuge tubes.

-

For inhibitor conditions, pre-incubate the HLM mixture with the specific chemical inhibitor (e.g., Ketoconazole) for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiation of Reaction:

-

Add Ethinyl Estradiol to each tube to achieve the final desired concentration (e.g., 1 µM).[6]

-

Pre-warm the tubes for 3-5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The absence of NADPH in control wells serves as a negative control, ensuring any observed metabolism is enzyme-dependent.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes). Time-course experiments (0, 5, 15, 30, 60 min) can be run to determine the rate of metabolism.

-

-

Termination of Reaction:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This simultaneously quenches the enzymatic activity and precipitates the microsomal proteins.

-

-

Sample Processing:

-

Vortex the tubes thoroughly.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate or LC vials for analysis.

-

-

LC-MS/MS Analysis:

-